molecular formula C13H8FNO4S B2827591 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid CAS No. 565177-99-3

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid

Cat. No.: B2827591
CAS No.: 565177-99-3
M. Wt: 293.27
InChI Key: MAUBNQUMSDCPPK-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a nitro group, and a sulfanyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 4-[(4-Fluorophenyl)sulfanyl]benzoic acid. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The oxidation of the nitro group can lead to the formation of nitroso derivatives.

  • Reduction: Reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its fluorescence properties can be exploited in imaging techniques to visualize cellular processes.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound's binding affinity to specific targets, leading to its biological activity.

Comparison with Similar Compounds

  • 4-Fluorobenzoic acid: This compound lacks the sulfanyl and nitro groups present in 4-[(4-Fluorophenyl)sulfanyl]-3-nitrobenzoic acid, resulting in different chemical properties and reactivity.

  • 3-Nitrobenzoic acid: This compound has the nitro group but lacks the fluorophenyl and sulfanyl groups, leading to distinct chemical behavior.

  • 4-[(4-Fluorophenyl)sulfanyl]benzoic acid: This compound has the fluorophenyl and sulfanyl groups but lacks the nitro group, resulting in different reactivity and applications.

Uniqueness: this compound is unique due to the combination of the fluorophenyl, nitro, and sulfanyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4S/c14-9-2-4-10(5-3-9)20-12-6-1-8(13(16)17)7-11(12)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUBNQUMSDCPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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